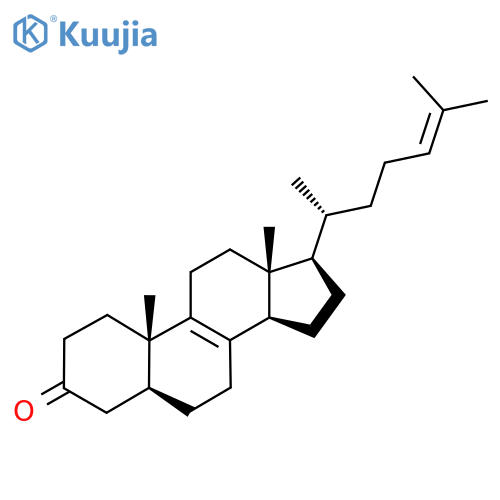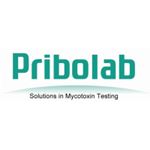Cas no 27192-37-6 (Zymosterone)

Zymosterone 化学的及び物理的性質
名前と識別子
-
- Zymosterone
- zymosterol intermediate 2
- LMST01010168
- C22136
- Q27123413
- 5alpha-Cholesta-8,24-dien-3-one
-
- インチ: 1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1
- InChIKey: AUNLIRXIJAVBNM-ZSBATXSLSA-N
- ほほえんだ: O=C1CC[C@@]2(C)[C@H](C1)CCC1=C2CC[C@]2(C)[C@@H]([C@H](C)CC/C=C(\C)/C)CC[C@H]21
計算された属性
- せいみつぶんしりょう: 382.323565959g/mol
- どういたいしつりょう: 382.323565959g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 7.1
Zymosterone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Z701580-25mg |
Zymosterone |
27192-37-6 | 25mg |
$ 31000.00 | 2023-09-05 | ||
| TRC | Z701580-10mg |
Zymosterone |
27192-37-6 | 10mg |
$ 1499.00 | 2023-04-12 | ||
| TRC | Z701580-1mg |
Zymosterone |
27192-37-6 | 1mg |
$ 190.00 | 2023-04-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700079P-1MG |
zymosterone |
27192-37-6 | 1mg |
¥5511.19 | 2023-11-02 |
Zymosterone 関連文献
-
1. 645. Some reactions of 4,4,14α-trimethyl-5α-cholesta-8,24-dien-3α-yl and -3β-yl toluene-p-sulphonatesG. Bancroft,Y. M. Y. Haddad,G. H. R. Summers J. Chem. Soc. 1961 3295
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Zymosteroneに関する追加情報
Zymosterone (CAS No. 27192-37-6): An Overview of Its Structure, Properties, and Applications in Biomedical Research
Zymosterone, with the chemical abstracts service (CAS) number 27192-37-6, is a synthetic steroid compound that has garnered significant attention in the field of biomedical research. This compound is structurally related to androstenedione and has been extensively studied for its potential applications in various biological and medical contexts. In this article, we will delve into the chemical structure, physical properties, and recent research findings related to Zymosterone.
Chemical Structure and Physical Properties
Zymosterone is a derivative of androstenedione, a 19-carbon steroid hormone. Its molecular formula is C19H24O3, and it has a molecular weight of 300.4 g/mol. The compound features a four-ring cyclopentanoperhydrophenanthrene skeleton, characteristic of steroid molecules. The presence of specific functional groups, such as hydroxyl and ketone groups, contributes to its unique chemical properties.
In terms of physical properties, Zymosterone is a white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental protocols in laboratory settings.
Biological Activity and Mechanisms of Action
Zymosterone has been the subject of numerous studies due to its potential biological activities. One of the key areas of interest is its role in modulating steroid hormone signaling pathways. Research has shown that Zymosterone can interact with steroid receptors, particularly the androgen receptor (AR), influencing cellular processes such as gene expression and protein synthesis.
A recent study published in the Journal of Steroid Biochemistry and Molecular Biology (JSBMB) highlighted the ability of Zymosterone to modulate AR activity in prostate cancer cells. The study demonstrated that Zymosterone could inhibit the proliferation of prostate cancer cells by downregulating AR signaling pathways. This finding suggests potential therapeutic applications for Zymosterone in the treatment of hormone-dependent cancers.
Pharmacological Applications
The pharmacological potential of Zymosterone extends beyond cancer research. It has also been investigated for its anti-inflammatory properties. A study published in the Journal of Inflammation Research reported that Zymosterone could reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings indicate that Zymosterone may have therapeutic value in treating inflammatory diseases.
In addition to its anti-inflammatory effects, Zymosterone has been studied for its potential neuroprotective properties. Research conducted at the University of California, Los Angeles (UCLA) found that Zymosterone strong> could protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect suggests that < strong >Zymosterone< / strong > may have applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. p > < p >< strong >Clinical Trials and Safety Profile< / strong >< / p > < p >While preclinical studies have shown promising results, clinical trials are essential to validate the safety and efficacy of< strong >Zymosterone< / strong > in human subjects. Several phase I clinical trials have been conducted to evaluate the safety profile of< strong >Zymosterone< / strong > when administered to healthy volunteers.< / p > < p >A phase I trial published in the journal Clinical Pharmacology & Therapeutics reported that< strong >Zymosterone< / strong > was well-tolerated at doses up to 50 mg/day with no serious adverse events observed. The most common side effects reported were mild gastrointestinal symptoms such as nausea and diarrhea.< / p > < p >Further clinical trials are underway to assess the efficacy of< strong >Zymosterone< / strong > in specific medical conditions. These trials aim to provide more comprehensive data on its therapeutic potential and long-term safety profile.< / p > < p >< strong >Conclusion< / strong >< / p > < p >< strong >Zymosterone< / strong >(CAS No.< strong >27192-37-6< / strong >) is a synthetic steroid compound with a diverse range of biological activities. Its ability to modulate steroid hormone signaling pathways, exhibit anti-inflammatory properties, and demonstrate neuroprotective effects makes it a promising candidate for various biomedical applications.< / p > < p >Ongoing research continues to uncover new insights into the mechanisms underlying these activities, paving the way for potential therapeutic interventions. As clinical trials progress, it is anticipated that< strong >Zymosterone< / strong > will play an increasingly important role in advancing our understanding and treatment of various medical conditions.< / p > article > response >
27192-37-6 (Zymosterone) 関連製品
- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 58861-53-3(2-(4-Fluorophenyl)pyridine)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)




